molecular formula C21H24N2O2 B2381763 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941873-16-1

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2381763
CAS No.: 941873-16-1
M. Wt: 336.435
InChI Key: IKCDBGJDSSBBAE-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound with a unique structure that has garnered interest in various scientific fields

Mechanism of Action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Mode of Action

This compound: acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, This compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .

Pharmacokinetics

This compound: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the reduction of thrombin generation and the indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Biochemical Analysis

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exhibits a high degree of potency and selectivity for factor Xa over other human coagulation proteases . It interacts with factor Xa, producing a rapid onset of inhibition with an association rate constant of approximately 20 μM^-1/s .

Cellular Effects

In the cellular context, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular processes contributes to its antithrombotic efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting free and prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition of factor Xa activity is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates dose-dependent antithrombotic efficacy . Its effects are observed over time, with no excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at clinically relevant doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

The metabolic pathways of this compound involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human factor Xa .

Transport and Distribution

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests efficient transport and distribution within cells and tissues .

Subcellular Localization

Given its role as a factor Xa inhibitor, it is likely to be found where factor Xa is present, which is typically within the blood compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with 3-phenylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a piperidinone ring with a phenylpropanamide moiety makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCDBGJDSSBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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